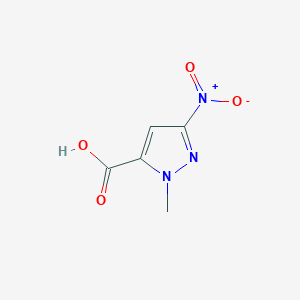
2-((2-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((2-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone” is an organic molecule that contains a pyrimidinone ring, which is a common structure in many pharmaceuticals . The compound also contains a trifluoromethyl group, which is often used in drug design to improve stability and lipophilicity .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of a pyrimidinone ring, a trifluoromethyl group, and a 2-chlorobenzyl group. The exact 3D structure would depend on the specific stereochemistry of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and stability .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research has demonstrated various chemical synthesis methods and structural analyses of compounds related to 2-((2-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone. For instance, Boyle et al. (2001) explored the nitration of related pyrimidinone compounds, highlighting the formation of unusual open-chain gem-dinitro compounds during this process (Boyle et al., 2001). Alzoman et al. (2015) conducted a spectroscopic investigation of a similar compound, providing insights into its vibrational properties and potential as a chemotherapeutic agent (Alzoman et al., 2015).
Synthesis of Derivatives and Their Biological Activities
Research has also focused on the synthesis of various derivatives of pyrimidinone and their potential biological activities. Bassyouni and Fathalla (2013) synthesized new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, highlighting their wide spectrum of biological activities, such as antimicrobial and anticancer properties (Bassyouni & Fathalla, 2013). Additionally, Frolova et al. (2016) discussed the iodocyclization of related compounds and the formation of specific iodides, which could have implications for further chemical research (Frolova et al., 2016).
Antiviral and Cytotoxic Properties
Navrotskii et al. (2003) reported on the antiviral and cytotoxic activity of 2-(alkylthio)-6-benzhydryl-4(3H)-pyrimidinones, highlighting their potential in antiviral therapy, particularly against HIV (Navrotskii, 2003). In a similar vein, Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, investigating their cytotoxic activities against various cancer cell lines (Stolarczyk et al., 2018).
Potential in Diabetes Treatment
Further research by Al-Omary et al. (2015) conducted spectroscopic analysis and molecular docking studies of a closely related compound, suggesting its potential inhibitory activity against GPb, indicating a role as a potential anti-diabetic compound (Al-Omary et al., 2015).
Synthesis Techniques and Potential Applications
Novakov et al. (2006) developed a method for synthesizing N2-adamantyl-2-amino-6-methyl-4(3H)-pyrimidinones, which could lead to derivatives with potential applications in activating tumor necrosis factor (TNF) release (Novakov et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2OS/c1-19-11(20)6-10(13(15,16)17)18-12(19)21-7-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJIHCJIRRTRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SCC2=CC=CC=C2Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide](/img/structure/B2434489.png)
![3-[5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-propanol](/img/structure/B2434491.png)
![3-(2-Fluorophenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2434492.png)

![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2434497.png)
![1,3,5-trimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2434498.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2434500.png)


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2434506.png)
![N-(4-acetylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2434507.png)
![N-(4-Methyl-3-oxa-5-azatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-yl)prop-2-enamide](/img/structure/B2434508.png)
![4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2434509.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2434511.png)
